4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl acetate
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Overview
Description
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl acetate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a phenyl ring substituted with a methyl group and a trichloropropyl group, along with an acetate ester functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl acetate typically involves the esterification of 4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve a high yield of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the compound. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trichloropropyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The specific pathways and targets depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenyl acetate: Lacks the trichloropropyl group, making it less reactive in certain substitution reactions.
3-(1,1,1-Trichloropropan-2-yl)phenyl acetate: Lacks the methyl group, which can influence its chemical properties and reactivity.
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol: The hydroxyl group instead of the acetate ester affects its solubility and reactivity.
Uniqueness
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the trichloropropyl group and the acetate ester allows for a diverse range of chemical transformations and applications in various fields.
Properties
CAS No. |
91394-20-6 |
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Molecular Formula |
C12H13Cl3O2 |
Molecular Weight |
295.6 g/mol |
IUPAC Name |
[4-methyl-3-(1,1,1-trichloropropan-2-yl)phenyl] acetate |
InChI |
InChI=1S/C12H13Cl3O2/c1-7-4-5-10(17-9(3)16)6-11(7)8(2)12(13,14)15/h4-6,8H,1-3H3 |
InChI Key |
ITGRLPWQEPOXDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C)C(C)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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